butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. The structure comprises a benzoate ester moiety linked via an amide group to the 6-position of the thiazolo[3,2-a]pyrimidine ring.
Properties
IUPAC Name |
butyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-2-3-9-25-17(24)12-4-6-13(7-5-12)20-15(22)14-11-19-18-21(16(14)23)8-10-26-18/h4-7,11H,2-3,8-10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRWMKOXJCCNCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate typically involves multi-step organic reactions. One common method includes the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate reagents to form thiazolo[3,2-a]pyrimidine derivatives . The reaction conditions often involve the use of solvents like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues
The following compounds share the thiazolo[3,2-a]pyrimidine core but differ in substituents and functional groups:
Key Observations :
- Ester Group Impact : The butyl ester in the target compound likely improves membrane permeability compared to ethyl or benzyl esters .
- Substituent Effects : Electron-donating groups (e.g., methoxy in ) enhance resonance stabilization, while bulky groups (e.g., thiophene in ) may sterically hinder binding interactions.
- Stereochemistry : The Z-configuration in ’s compound suggests geometric constraints that could influence biological activity, though this remains unexplored in the target compound .
Comparison with Benzoate Esters Lacking Thiazolo-Pyrimidine Cores
Simpler Benzoate Derivatives
lists compounds such as butyl 4-hydroxybenzoate and isopentyl salicylate , which lack the thiazolo-pyrimidine system but share ester functionalities:
Key Differences :
- Functionality : The amide linkage in the target compound provides rigidity and directional hydrogen bonds, absent in esters like butyl 4-hydroxybenzoate .
Physicochemical and Crystallographic Considerations
- Hydrogen Bonding : The thiazolo-pyrimidine core and amide group in the target compound likely form robust hydrogen-bonding networks, as described in ’s analysis of supramolecular interactions .
- Ring Puckering : The thiazolo[3,2-a]pyrimidine ring may exhibit puckering (quantified via Cremer-Pople parameters in ), affecting conformational stability and crystal packing .
Biological Activity
Butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
Chemical Structure:
The compound's structure can be represented as follows:
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclocondensation of 3,4-dihydropyrimidine-2(1H)-thiones with appropriate reagents to form thiazolo[3,2-a]pyrimidine derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. These interactions may involve:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in critical metabolic pathways.
- Modulation of Receptor Activity: It can bind to receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest: The compound can disrupt the normal cell cycle progression.
- Induction of Reactive Oxygen Species (ROS): Increased ROS levels can lead to oxidative stress and subsequent cell death in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Study on Antimicrobial Effects:
- Objective: To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Findings: Demonstrated significant inhibition zones in bacterial cultures treated with the compound.
-
Study on Anticancer Activity:
- Objective: To assess the effect on breast cancer cell lines.
- Findings: The compound showed a dose-dependent reduction in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anticancer |
| Similar Thiazolo Derivative | Structure | Moderate Antimicrobial |
Q & A
Q. What are the established synthetic routes for preparing butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, and what key reaction conditions are critical for optimizing yield?
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically employs a one-pot Biginelli reaction or its modified variants. For example, analogous compounds are synthesized by refluxing a mixture of thiourea, substituted benzaldehyde, and β-keto esters in ethanol at 351 K for 2–4 hours . Critical parameters include:
- Solvent choice : Ethanol or acetic acid is preferred for solubility and reaction efficiency.
- Catalyst : Acidic conditions (e.g., HCl or pyridine) facilitate cyclization.
- Purification : Recrystallization from dichloromethane/methanol (2:1) yields pure crystals .
For the target compound, coupling the benzoate ester moiety may require post-synthetic amidation or esterification steps under anhydrous conditions .
Q. How can the structural integrity of this compound be verified using spectroscopic and crystallographic methods?
- 1H NMR : Key signals include the butyl ester protons (δ ~1.1–4.0 ppm), methyl groups (δ ~2.3–3.7 ppm), and aromatic protons (δ ~6.0–8.0 ppm). Discrepancies in splitting patterns may indicate stereochemical impurities .
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n) are common. Bond lengths (e.g., C=C at ~1.345 Å) and dihedral angles (e.g., 88.83° between thiazole and benzene rings) confirm the Z-configuration and planar geometry . Use SHELXL for refinement to resolve disorder in flexible side chains .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in biological activity data across structurally similar thiazolo[3,2-a]pyrimidine derivatives?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity and target binding, while bulky groups (e.g., tert-butyl) may sterically hinder interactions .
- Solubility : The butyl ester group improves lipophilicity but may reduce aqueous solubility, affecting in vitro assays. Use logP calculations and HPLC to correlate bioavailability with activity .
- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial testing) to minimize variability .
Q. How can hydrogen-bonding patterns and crystal packing influence the stability and polymorphism of this compound?
Hydrogen-bonding networks (e.g., N–H···O or C=O···H–C interactions) stabilize the crystal lattice and dictate polymorphism. Graph-set analysis (e.g., R₂²(8) motifs) reveals dominant intermolecular interactions . For example:
Q. What computational methods are recommended for predicting the reactivity of the carboxamido group in nucleophilic substitution reactions?
- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to evaluate charge distribution. The carboxamido nitrogen exhibits partial positive charge, making it susceptible to nucleophilic attack .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with catalytic cysteine residues) to prioritize synthetic modifications .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the benzoate ester with the thiazolo[3,2-a]pyrimidine core?
Low yields (~45%) are common due to steric hindrance from the butyl group. Mitigation strategies include:
Q. What experimental and theoretical approaches are suitable for analyzing conformational flexibility in the thiazolo[3,2-a]pyrimidine ring?
- Variable-temperature NMR : Observe coalescence of signals to assess ring inversion barriers .
- Torsional angle scans : Use Gaussian or ORCA to map energy profiles of ring puckering (e.g., boat vs. chair conformers) .
Data Interpretation
Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
